molecular formula C10H19NO2 B15090236 (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol

(1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol

Cat. No.: B15090236
M. Wt: 185.26 g/mol
InChI Key: RKHKSLSABQEDLG-UHFFFAOYSA-N
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Description

(1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol: is a chemical compound that features a tetrahydrofuran ring attached to a piperidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol typically involves the reaction of tetrahydrofuran derivatives with piperidine derivatives under controlled conditions. One common method includes the use of borane in tetrahydrofuran at low temperatures, followed by hydrolysis with water .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol is studied for its potential as a building block for bioactive molecules. It can be used in the design of enzyme inhibitors or receptor modulators .

Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • (Tetrahydrofuran-2-yl)methanol
  • (Tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate
  • 1,3-thiazol-2-yl substituted benzamides

Uniqueness: (1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methanol stands out due to its unique combination of a tetrahydrofuran ring and a piperidine ring, which provides distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(oxolan-3-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C10H19NO2/c12-7-9-1-4-11(5-2-9)10-3-6-13-8-10/h9-10,12H,1-8H2

InChI Key

RKHKSLSABQEDLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2CCOC2

Origin of Product

United States

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